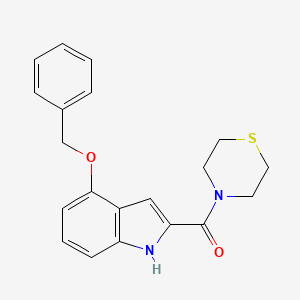![molecular formula C18H21NO3S B2398309 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline CAS No. 873579-80-7](/img/structure/B2398309.png)
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, also known as MSMI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MSMI belongs to the class of indoline-based compounds, which have shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is not fully understood. However, it has been suggested that 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline may act as an allosteric modulator of protein function, binding to specific sites on proteins and altering their activity. This property makes 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline a valuable tool for studying protein function and identifying potential drug targets.
Biochemical and Physiological Effects
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain kinases, including protein kinase C and mitogen-activated protein kinase. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has also been shown to modulate the activity of G protein-coupled receptors, including the adenosine A2A receptor. These effects suggest that 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline may have potential applications in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is its high purity and stability, which makes it a reliable tool for scientific research. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline and its potential applications in drug development.
未来方向
There are several potential future directions for research on 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline. One area of interest is the development of new fluorescent probes based on 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, which could be used for imaging biological systems with high sensitivity and specificity. Another potential direction is the identification of new protein targets for 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline and its potential applications in drug development.
合成方法
The synthesis of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2-methylindoline in the presence of a base such as triethylamine. The reaction yields 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline as a white crystalline solid with a purity of over 95%.
科学研究应用
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has been used as a research tool in various scientific studies. It has shown potential as a fluorescent probe for imaging biological systems, including living cells and tissues. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has also been used as a ligand in the development of new drug candidates targeting various proteins, including kinases and G protein-coupled receptors.
属性
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12-9-13(2)18(11-17(12)22-4)23(20,21)19-14(3)10-15-7-5-6-8-16(15)19/h5-9,11,14H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGZCTCDMUWONG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2398228.png)
![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)
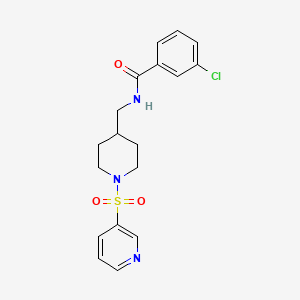
![Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2398232.png)
![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2398233.png)
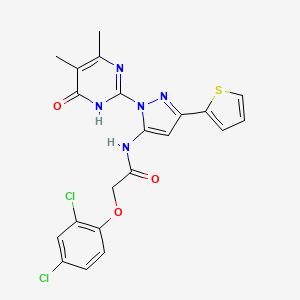
![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)
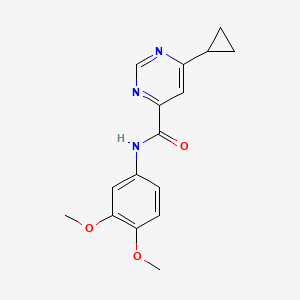
![(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid](/img/structure/B2398245.png)
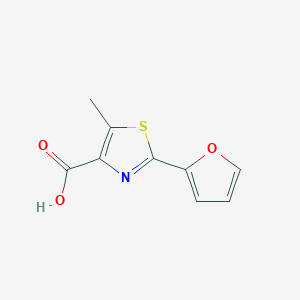
![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2398247.png)
